An In-depth Technical Guide to Phenoxyalkylpiperidines: A Case Study on 1-[2-(4-methoxyphenoxy)ethyl]piperidine
An In-depth Technical Guide to Phenoxyalkylpiperidines: A Case Study on 1-[2-(4-methoxyphenoxy)ethyl]piperidine
A Note on Chemical Nomenclature: The topic of this guide, "4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether," presents a degree of chemical ambiguity. A systematic search of chemical literature and databases does not yield a definitive structure corresponding to this name. The most plausible interpretation suggests a 4-methoxyphenyl group linked via an ether to an ethyl group, which is in turn attached to the 4-position of a piperidine ring. However, a more common and extensively researched structural motif involves the attachment of the phenoxyethyl group to the piperidine nitrogen (N-1 position). This guide will, therefore, focus on a well-documented member of this latter class, 1-[2-(4-methoxyphenoxy)ethyl]piperidine , as a representative compound. This molecule and its derivatives have garnered significant interest in medicinal chemistry, particularly as ligands for the sigma-1 (σ1) receptor, and serve as an excellent case study for this structural class.
Introduction to Phenoxyalkylpiperidines
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a privileged structure in drug design. When coupled with a phenoxyalkyl ether moiety, the resulting phenoxyalkylpiperidines exhibit a diverse range of pharmacological activities, targeting various receptors and transporters in the central nervous system (CNS).[1][2] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and pharmacological significance of 1-[2-(4-methoxyphenoxy)ethyl]piperidine, a notable example of this chemical class with high affinity for the sigma-1 (σ1) receptor.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-[2-(4-methoxyphenoxy)ethyl]piperidine comprises a piperidine ring N-substituted with a 2-(4-methoxyphenoxy)ethyl group. The para-methoxy group on the phenyl ring is a key feature influencing its electronic properties and interaction with biological targets.
Structural Information
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IUPAC Name: 1-[2-(4-methoxyphenoxy)ethyl]piperidine
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Molecular Formula: C₁₄H₂₁NO₂
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Molecular Weight: 235.32 g/mol
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Canonical SMILES: COC1=CC=C(C=C1)OCCN2CCCCC2
Physicochemical Data
The following table summarizes key physicochemical properties of 1-[2-(4-methoxyphenoxy)ethyl]piperidine and its derivatives, which are crucial for their behavior in biological systems.
| Property | Value | Reference |
| Molecular Weight | 235.32 g/mol | (Calculated) |
| logP (predicted) | 2.8 - 3.2 | (Predicted) |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | (Predicted) |
| Hydrogen Bond Acceptors | 3 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Rotatable Bonds | 5 | (Predicted) |
Note: Experimental data for the parent compound is limited in publicly available literature; however, data for closely related analogs are available.[3]
Synthesis and Characterization
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperidine is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the N-alkylation of piperidine with a suitable 2-(4-methoxyphenoxy)ethyl electrophile.
General Synthesis Protocol
A robust and scalable synthesis involves the reaction of piperidine with 2-(4-methoxyphenoxy)ethyl bromide. This is a classic Williamson ether synthesis followed by N-alkylation.
Step 1: Synthesis of 2-(4-methoxyphenoxy)ethyl bromide
This intermediate can be prepared from 4-methoxyphenol and 1,2-dibromoethane in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst.[4]
Step 2: N-alkylation of Piperidine
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To a solution of piperidine (1.1 equivalents) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, is added a base, typically a carbonate like potassium carbonate (K₂CO₃), to act as a proton scavenger.
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2-(4-methoxyphenoxy)ethyl bromide (1.0 equivalent) is then added to the reaction mixture.
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The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
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The solvent is evaporated under reduced pressure to yield the crude product.
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Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-[2-(4-methoxyphenoxy)ethyl]piperidine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperidine.
Spectroscopic Characterization
The structure of the synthesized compound is confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring and the ethyl linker.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine and ethyl moieties.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Pharmacological Profile and Mechanism of Action
1-[2-(4-methoxyphenoxy)ethyl]piperidine and its analogs are primarily investigated for their interaction with CNS receptors. The parent compound has been identified as a high-affinity ligand for the sigma-1 (σ1) receptor.[3][5]
Sigma-1 (σ1) Receptor Ligand
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[6][7][8] It is involved in the regulation of numerous cellular functions, including ion channel activity, neurotransmitter release, and cell survival. Ligands of the σ1 receptor are being explored for their therapeutic potential in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.[6][7]
1-[2-(4-methoxyphenoxy)ethyl]piperidine has been shown to be a potent σ1 receptor agonist.[5] Agonism at the σ1 receptor can lead to neuroprotective effects, and this compound has demonstrated anti-amnesic properties in preclinical models.[5][9]
Potential Signaling Pathway
The binding of a σ1 receptor agonist, such as 1-[2-(4-methoxyphenoxy)ethyl]piperidine, initiates a cascade of intracellular events that contribute to its neuroprotective and cognitive-enhancing effects. A simplified, putative signaling pathway is depicted below.
Caption: Putative signaling pathway for σ1 receptor agonists like 1-[2-(4-methoxyphenoxy)ethyl]piperidine.
Structure-Activity Relationships and Derivatives
The pharmacological activity of phenoxyalkylpiperidines can be finely tuned by modifying their structure. Key areas for modification include:
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Substitution on the Phenyl Ring: The nature and position of substituents on the phenoxy ring significantly impact receptor affinity and selectivity. For instance, replacing the methoxy group with a hydroxyl group can alter the compound's activity towards other receptors, such as the NMDA receptor.[10]
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Alkyl Linker Length: The length of the alkyl chain connecting the phenoxy and piperidine moieties is crucial for optimal receptor binding.
-
Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence both the affinity and the pharmacokinetic properties of the molecule.[3]
Applications and Future Directions
1-[2-(4-methoxyphenoxy)ethyl]piperidine and its analogs represent a promising class of compounds for the development of novel therapeutics for CNS disorders. Their high affinity and selectivity for the σ1 receptor make them valuable tools for studying the role of this receptor in health and disease. Future research in this area will likely focus on:
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Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic profiles.
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In Vivo Efficacy Studies: Conducting comprehensive animal studies to assess the therapeutic potential of these compounds in models of neurodegenerative diseases, pain, and psychiatric disorders.
-
Translational Research: Exploring the potential for clinical development of the most promising candidates.
Conclusion
While the initially proposed "4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether" remains structurally ambiguous, the closely related and well-characterized compound, 1-[2-(4-methoxyphenoxy)ethyl]piperidine, serves as an excellent exemplar of the phenoxyalkylpiperidine class. Its straightforward synthesis, coupled with its potent and selective activity as a sigma-1 receptor agonist, underscores the therapeutic potential of this chemical scaffold. This technical guide provides a foundational understanding of its chemical properties, synthesis, and pharmacological profile, offering valuable insights for researchers and drug development professionals working in the field of medicinal chemistry and neuroscience.
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